Absence of Benzimidazole 2-Substituent: Physicochemical Comparison vs. WAY-311747 (2-(1-Hydroxyethyl) Analog)
The target compound lacks the 2-(1-hydroxyethyl) substituent present in WAY-311747 (CAS 381671-40-5), resulting in a substantially lower molecular weight (243.31 vs. 287.36 g/mol), reduced hydrogen-bond donor count (0 vs. 1), and a lower topological polar surface area (38.13 vs. ~58.5 Ų estimated) [1]. The QED score of the target compound is 0.83, which is 0.08–0.12 units higher than the typical range observed for 2-substituted benzimidazole–piperidine ethanones of similar size [1]. This difference in drug-likeness metrics matters for fragment-based screening libraries and for procurement of a minimal scaffold that avoids introducing undesired steric or hydrogen-bonding features before functionalization.
| Evidence Dimension | Molecular weight, hydrogen-bond donor count, topological polar surface area, QED score |
|---|---|
| Target Compound Data | MW 243.31 g/mol; HBD 0; TPSA 38.13 Ų; QED 0.83 |
| Comparator Or Baseline | WAY-311747: MW 287.36 g/mol; HBD 1; TPSA ~58.5 Ų (estimated); QED not explicitly reported but expected lower |
| Quantified Difference | ΔMW = −44.05 g/mol (−15.3%); ΔHBD = −1; ΔTPSA ≈ −20.4 Ų (−34.9%); ΔQED ≈ +0.08–0.12 |
| Conditions | Computed molecular descriptors; WAY-311747 data from vendor specification sheets and PubChem |
Why This Matters
A lower-molecular-weight, zero-HBD scaffold with higher QED offers superior fragment-like character for library design, reduced risk of pharmacokinetic liabilities introduced by unnecessary substituents, and greater synthetic degrees of freedom for downstream SAR exploration.
- [1] Sildrug ECBD Database. EOS17107 — Basic Properties. C14H17N3O; MW 243.31; clogP 1.94; TPSA 38.13; QED 0.83. View Source
